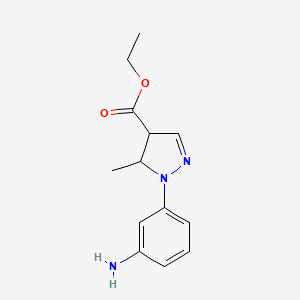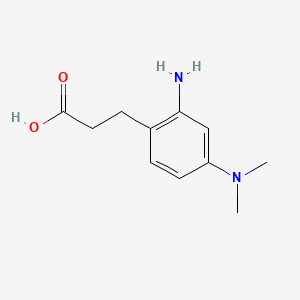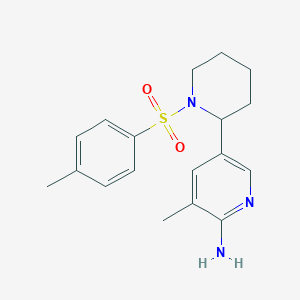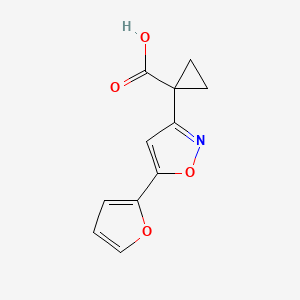![molecular formula C10H16N4O2 B11820803 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide est un composé organique complexe de formule moléculaire C10H16N4O2 et d'un poids moléculaire de 224,26 g/mol Ce composé est caractérisé par sa structure spirocyclique unique, qui comprend un noyau spiro[44]nonane, un groupe amino, un groupe hydroxy et un groupe carboximidamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes:
Formation du noyau spirocyclique: Cette étape implique la cyclisation d'un précurseur approprié pour former le noyau spiro[4.4]nonane.
Introduction de groupes fonctionnels: Les groupes amino, hydroxy et carboximidamide sont introduits par diverses réactions chimiques, telles que la substitution nucléophile et l'oxydation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, car il est principalement utilisé dans les milieux de recherche. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le groupe hydroxy peut être oxydé pour former divers dérivés.
Réduction: Le groupe oxo peut être réduit pour former des dérivés d'alcool.
Substitution: Les groupes amino et hydroxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution: Des nucléophiles tels que les amines et les alcools peuvent être utilisés en conditions basiques ou acides.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut produire des cétones ou des aldéhydes, tandis que la réduction du groupe oxo peut produire des alcools.
Applications de recherche scientifique
Le 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide présente plusieurs applications de recherche scientifique, notamment:
Chimie: Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie: Il est étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, inhibant ou activant potentiellement des enzymes et des récepteurs spécifiques. Des études détaillées sont nécessaires pour élucider complètement son mécanisme d'action.
Applications De Recherche Scientifique
4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide: Ce composé est dépourvu du groupe hydroxy, ce qui peut affecter sa réactivité et son activité biologique.
4-Hydroxy-1-méthyl-2-oxo-1-azaspiro[4.4]non-3-ène-3-carboximidamide:
Unicité
Le 4-Amino-N-hydroxy-1-méthyl-2-oxo-1-azaspiro[44]non-3-ène-3-carboximidamide est unique en raison de sa combinaison de groupes fonctionnels et de sa structure spirocyclique.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide |
InChI |
InChI=1S/C10H16N4O2/c1-14-9(15)6(8(12)13-16)7(11)10(14)4-2-3-5-10/h16H,2-5,11H2,1H3,(H2,12,13) |
Clé InChI |
PNRJYQYPAUETRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C12CCCC2)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)


![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)




![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

